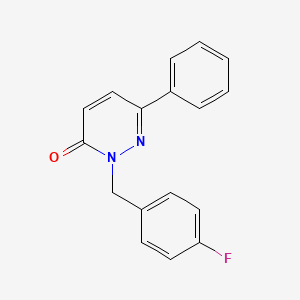

2-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one

描述

属性

分子式 |

C17H13FN2O |

|---|---|

分子量 |

280.30 g/mol |

IUPAC 名称 |

2-[(4-fluorophenyl)methyl]-6-phenylpyridazin-3-one |

InChI |

InChI=1S/C17H13FN2O/c18-15-8-6-13(7-9-15)12-20-17(21)11-10-16(19-20)14-4-2-1-3-5-14/h1-11H,12H2 |

InChI 键 |

PGASCJFMIWNJHW-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F |

溶解度 |

8.7 [ug/mL] (The mean of the results at pH 7.4) |

产品来源 |

United States |

准备方法

合成路线和反应条件: 2-(4-氟苄基)-6-苯基哒嗪-3(2H)-酮的合成通常涉及在特定条件下将 4-氟苄胺与 6-苯基哒嗪-3(2H)-酮反应。一种常见的方法包括:

起始原料: 4-氟苄胺和 6-苯基哒嗪-3(2H)-酮。

反应条件: 反应通常在乙醇或乙腈等适当溶剂的存在下进行,并使用钯碳 (Pd/C) 等催化剂,在惰性气氛下进行。

操作步骤: 将混合物加热至回流数小时,然后通过重结晶或柱色谱法纯化,得到所需产物。

工业生产方法: 在工业环境中,2-(4-氟苄基)-6-苯基哒嗪-3(2H)-酮的生产可能涉及连续流动反应器,以提高效率和产量。使用自动化系统精确控制反应参数可确保一致的质量和可扩展性。

反应类型:

氧化: 该化合物可以发生氧化反应,通常使用高锰酸钾或过氧化氢等氧化剂。

还原: 还原反应可以使用锂铝氢化物或硼氢化钠等还原剂进行。

取代: 氟苄基允许亲核取代反应,其中胺或硫醇等亲核试剂可以取代氟原子。

常用试剂和条件:

氧化: 酸性或中性介质中的高锰酸钾。

还原: 无水乙醚中的锂铝氢化物。

取代: 在氢氧化钠等碱的存在下的亲核试剂。

主要产物:

氧化: 形成相应的羧酸或酮。

还原: 形成醇或胺。

取代: 形成取代的苄基衍生物。

科学研究应用

Anticancer Applications

Recent studies have identified 2-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one as a promising candidate for anticancer therapy.

Case Studies

- Cell Line Studies : Research conducted by the National Cancer Institute evaluated the compound against several human cancer cell lines, including leukemia (RPMI-8226), non-small cell lung cancer (A549), and renal cancer (A498). The results indicated a growth inhibition of over 20% for leukemia cells and approximately 15% for lung cancer cells at concentrations as low as .

Table 1: Anticancer Activity Summary

| Cell Line Type | Cell Line Name | Growth Inhibition (%) |

|---|---|---|

| Leukemia | RPMI-8226 | >20 |

| Non-Small Cell Lung Cancer | A549 | >15 |

| Renal Cancer | A498 | >10 |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored, revealing its ability to inhibit cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes.

Case Study

In vivo studies demonstrated that administration of the compound significantly reduced inflammatory markers in animal models compared to control groups, suggesting its potential utility in treating chronic inflammatory diseases .

Antimicrobial Activity

Emerging research indicates that this compound may possess antimicrobial properties.

Effectiveness Against Bacteria

In vitro studies have shown that the compound exhibits potent activity against Gram-positive bacteria such as Staphylococcus aureus. The presence of the fluorinated group is believed to enhance interaction with bacterial membranes, increasing permeability and leading to cell death.

Table 2: Antimicrobial Activity Summary

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <0.5 µg/mL |

| Enterococcus faecalis | <1 µg/mL |

Agricultural Applications

Research has also explored the use of pyridazinone derivatives, including this compound, in agricultural settings for pest control and herbicide development.

作用机制

2-(4-氟苄基)-6-苯基哒嗪-3(2H)-酮的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。氟苄基增强了其与这些靶标的结合亲和力,导致生物途径的调节。例如,它可能抑制参与炎症过程的某些酶,从而发挥抗炎作用。

类似化合物:

- 2-(4-氯苄基)-6-苯基哒嗪-3(2H)-酮

- 2-(4-甲基苄基)-6-苯基哒嗪-3(2H)-酮

- 2-(4-甲氧基苄基)-6-苯基哒嗪-3(2H)-酮

比较:

- 独特性: 2-(4-氟苄基)-6-苯基哒嗪-3(2H)-酮中氟原子的存在赋予其独特的电子性质,增强了其反应性和结合亲和力,使其与类似物相比。

- 反应性: 氟的电负性使得该化合物在亲核取代反应中比其氯、甲基或甲氧基对应物更具反应性。

- 应用: 氟化化合物可能表现出增强的生物活性,使其成为更具潜力的药物应用候选者。

相似化合物的比较

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 2-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one can be contextualized against the following analogues:

Table 1: Structural and Physicochemical Comparison

*Inferred from structurally similar compounds.

†Based on substituent-driven activity trends.

Key Comparisons:

Substituent Position and Bioactivity: The 4-fluorobenzyl group at position 2 in the target compound may confer steric and electronic differences compared to 4-fluorobenzyl at position 4 (compound 7, ). In contrast, 2-ethyl-4-(3-fluorobenzyl)-6-phenylpyridazin-3(2H)-one (14b) () shows reduced steric bulk at position 2, which may lower binding affinity compared to the bulkier 4-fluorobenzyl group.

Solubility Trends :

- The parent compound 6-phenylpyridazin-3(2H)-one (PPD) exhibits high solubility in DMSO (4.73×10⁻¹ mole fraction at 318.2 K) due to its planar structure and polar carbonyl group .

- Introducing a 4-fluorobenzyl group (as in the target compound) is expected to reduce aqueous solubility due to increased hydrophobicity, though DMSO solubility may remain moderate.

Thermodynamic Stability: Pyridazinones with aromatic substituents (e.g., phenyl or fluorobenzyl) generally exhibit higher melting points (>250°C) compared to alkyl-substituted derivatives, reflecting stronger intermolecular π-π stacking and dipole interactions .

Pharmacological Activity :

- 4-(4-Fluorobenzyl)-6-phenylpyridazin-3(2H)-one (7) demonstrated antibacterial activity in vitro, likely due to the electron-withdrawing fluorine enhancing membrane penetration .

- 2-(4-Bromophenylthiazolyl)-6-phenylpyridazin-3(2H)-one (9b) showed COX-2 inhibition (IC₅₀ = 0.89 µM), suggesting that electron-deficient substituents at position 2 improve enzyme binding .

生物活性

2-(4-Fluorobenzyl)-6-phenylpyridazin-3(2H)-one is a compound belonging to the pyridazinone class, which has garnered interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a fluorobenzyl group and a phenyl group attached to a pyridazinone core. The synthesis typically involves the reaction of 4-fluorobenzyl bromide with 6-phenylpyridazin-3(2H)-one in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF) under elevated temperatures. This synthetic route is efficient and scalable for industrial applications.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways.

- Anticancer Effects : Research indicates potential anticancer properties, particularly through the inhibition of specific cancer cell lines. The compound may induce apoptosis in cancer cells by activating intrinsic pathways, although detailed mechanisms remain under investigation .

Antimicrobial Activity

A study conducted on various derivatives of pyridazinone highlighted the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 25 | Staphylococcus aureus |

| This compound | 50 | Escherichia coli |

These results indicate significant antimicrobial potential, warranting further exploration for therapeutic applications.

Anticancer Activity

In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |

| A549 (Lung Cancer) | 15 | Cell cycle arrest |

The compound's ability to induce apoptosis was confirmed through assays measuring caspase activity and DNA fragmentation .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of the fluorobenzyl group enhances both antimicrobial and anticancer activities compared to other derivatives lacking this substituent. Modifications to the phenyl group also impact biological efficacy, suggesting that specific structural features are crucial for optimal activity .

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for 2-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation reactions between substituted pyridazinones and aldehydes. For example, a pyridazinone precursor (e.g., 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one) is reacted with 4-fluorobenzaldehyde in ethanol under basic conditions (e.g., ethanolic sodium ethoxide) at room temperature for 12–24 hours. Acidic workup with HCl yields the crude product, which is recrystallized in 90% ethanol for purification . Optimization involves adjusting solvent polarity, reaction time, and stoichiometric ratios to improve yield and purity.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm substituent positions and hydrogen environments. For instance, the 4-fluorobenzyl group shows distinct aromatic proton splitting patterns and F coupling .

- X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Studies on analogous pyridazinones reveal planar pyridazine rings and dihedral angles between substituents .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 314.74 g/mol for a related derivative) and fragmentation patterns .

Q. What preliminary biological screening assays are recommended for assessing its pharmacological potential?

- Methodology :

- Enzyme Inhibition Assays : Test inhibitory activity against targets like phosphodiesterases (PDEs) or kinases using fluorometric or colorimetric substrates (e.g., cAMP/cGMP hydrolysis assays). IC values quantify potency .

- Antimicrobial Screening : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .

- Cytotoxicity Assays : Employ MTT or resazurin-based assays on cancer cell lines to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can substituent effects on the pyridazine ring modulate biological activity, and what computational tools support this analysis?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups on the benzyl ring) and compare bioactivity data. For example, fluorinated analogs often enhance metabolic stability and target affinity .

- Docking Simulations : Use software like AutoDock Vina to model interactions with PDE4 or COX-2 active sites. Electrostatic potential maps guide rational design of hydrophobic/ionic interactions .

Q. How can contradictions in biological data (e.g., variable IC values across studies) be resolved?

- Methodology :

- Assay Standardization : Control variables like buffer pH, ATP concentrations (for kinase assays), and cell passage numbers.

- Metabolic Stability Tests : Perform liver microsome assays to assess if metabolic degradation reduces observed activity in certain models .

- Crystallographic Analysis : Compare ligand-binding modes in protein co-crystal structures to identify conformational flexibility or off-target effects .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Methodology :

- Salt Formation : React with HCl or sodium salts to enhance aqueous solubility.

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxymethyl) that cleave in vivo .

- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to improve pharmacokinetic profiles .

Q. How do solid-state properties (e.g., polymorphism) influence its stability and formulation?

- Methodology :

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, F···H) that stabilize crystal packing. Studies on 4-benzyl-6-phenylpyridazin-3(2H)-one reveal dominant van der Waals contributions (65–70% of surface contacts) .

- DSC/TGA : Monitor thermal stability and phase transitions. Melting points >200°C suggest suitability for high-temperature processing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。